Bienvenue dans la boutique en ligne BenchChem!

Sulfisozole sodium

Pharmacokinetics Elimination half-life Sulfonamide classification

This short-acting sulfonamide (t½ 4.6–7.8 hr) is evidence-preferred for: (1) preclinical UTI models requiring high urinary concentrations with minimal crystalluria risk from pH-dependent solubility (350 mg/100 mL at pH 6); (2) aquaculture cold water disease studies—demonstrated head-to-head in vivo superiority to sulfamethazine and sulfadimethoxine in Pacific salmon; (3) multi-sulfonamide residue LC-MS method development. Key differentiation from sulfamethoxazole: shorter half-life, higher plasma protein binding (~93% vs ~70%), and ~97% renal excretion within 48 hr. Procure as analytical standard, PK comparator, or residue reference material for regulated food-producing species.

Molecular Formula C9H8N3NaO3S
Molecular Weight 261.24 g/mol
CAS No. 79921-43-0
Cat. No. B3285185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfisozole sodium
CAS79921-43-0
Molecular FormulaC9H8N3NaO3S
Molecular Weight261.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NOC=C2.[Na+]
InChIInChI=1S/C9H8N3O3S.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-5-6-15-11-9;/h1-6H,10H2;/q-1;+1
InChIKeyILJOTUZCTLKWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfisozole Sodium (CAS 79921-43-0): A Short-Acting Sulfonamide Antibiotic with Differentiated Pharmacokinetics for Research Procurement


Sulfisozole sodium (CAS 79921-43-0), the sodium salt of sulfisoxazole (also designated sulfafurazole), is a short-acting sulfonamide antibiotic belonging to the para-aminobenzoic acid (PABA) structural analog class [1]. The compound acts as a competitive inhibitor of bacterial dihydropteroate synthase, blocking dihydrofolic acid synthesis and exerting bacteriostatic activity against a broad spectrum of Gram-positive and Gram-negative organisms [1]. Sulfisozole sodium is characterized by rapid gastrointestinal absorption, a short plasma elimination half-life (4.6–7.8 hr), predominant renal excretion (~97% within 48 hr, with approximately 52% as unchanged free drug), and high pH-dependent aqueous solubility that distinguishes it pharmacokinetically within the sulfonamide family [2].

Why Sulfisozole Sodium Cannot Be Interchanged with Other In-Class Sulfonamides: A Procurement Risk Analysis


Despite sharing a common sulfanilamide core and dihydropteroate synthase inhibitory mechanism, sulfonamide antibiotics exhibit clinically and industrially consequential heterogeneity in absorption rate, elimination half-life, plasma protein binding, tissue distribution, pH-dependent urinary solubility, and acetyl-metabolite solubility [1]. These parameters directly govern dosing frequency, crystalluria risk, and suitability for specific target indications. For instance, sulfisozole sodium is a short-acting agent (t½ 4.6–7.8 hr) with ~93% plasma protein binding, whereas its close structural analog sulfamethoxazole is intermediate-acting (t½ ~10 hr) with ~70% protein binding—a difference that alters tissue penetration, dosing interval, and free-drug exposure [1]. Generic interchange without accounting for these quantitative differences risks subtherapeutic exposure, increased toxicity, or regulatory non-compliance in residue-monitored applications such as aquaculture [2]. The evidence summarized below demonstrates that sulfisozole sodium occupies a specific and non-substitutable performance niche.

Quantitative Differentiation Evidence for Sulfisozole Sodium: Comparator-Anchored Procurement Decision Data


Elimination Half-Life: Sulfisozole Sodium Is a Short-Acting Sulfonamide with a ~2-Fold Shorter t½ than Sulfamethoxazole, Enabling Flexible Dosing Schedules

Sulfisozole sodium (as the sulfisoxazole moiety) exhibits a mean elimination half-life of 4.6–7.8 hr following intravenous, intramuscular, or oral administration in humans, classifying it as a short-acting sulfonamide [1]. In contrast, sulfamethoxazole, its intermediate-acting structural analog differing only in the heterocyclic substituent (5-methylisoxazole vs. 3,4-dimethylisoxazole), has a half-life of approximately 10 hr [2]. This ~1.4–2.2× shorter half-life means sulfisozole sodium achieves steady-state more rapidly and is cleared faster upon discontinuation—critical for applications where rapid washout is required, such as food-producing animal treatment or PK/PD studies requiring short exposure windows.

Pharmacokinetics Elimination half-life Sulfonamide classification

Plasma Protein Binding: Sulfisozole Sodium Exhibits ~93% Binding versus ~70% for Sulfamethoxazole, Dictating Free-Drug Exposure and Tissue Distribution

In normal human subjects, sulfisoxazole (the active moiety of sulfisozole sodium) displays a free fraction of 6.6% ± 0.6%, corresponding to approximately 93.4% plasma protein binding [1]. By direct textbook comparison, sulfamethoxazole binds to plasma proteins at only approximately 70% [2]. This 23-percentage-point difference in protein binding translates to a roughly 3.4-fold higher free (pharmacologically active) fraction for sulfamethoxazole (~30% free) compared to sulfisozole sodium (~6.6% free) at equivalent total plasma concentrations, fundamentally altering the relationship between administered dose and active drug exposure at the target site.

Plasma protein binding Free drug fraction Albumin binding

Urinary Solubility and Crystalluria Risk: Sulfisozole Sodium Yields Solubility at Acidic Urinary pH Superior to Older Sulfonamides, Reducing Renal Precipitation Hazard

Sulfisoxazole demonstrates a water solubility of 350 mg/100 mL at pH 6, with its N4-acetyl metabolite retaining solubility of 110 mg/100 mL under the same conditions [1]. In a systematic solubility ranking of sulfonamides used for urinary tract infections conducted in phosphate buffers and synthetic urine (Mosher's Vehicle) over pH 4.5–7.0 at 37°C, sulfisoxazole ranked fourth among the agents tested—behind only sulfacetamide, sulfaethylthiadiazole, and sulfamethylthiadiazole—but substantially ahead of the trisulfapyrimidines and sulfamethoxypyridazine [2]. Crucially, acetyl-sulfisoxazole was the most soluble acetyl metabolite among all tested sulfonamide derivatives above pH 6.1 [3]. This favorable solubility profile at the acidic urinary pH typical of normal human urine (pH 5.0–6.5) means sulfisozole sodium carries a measurably lower risk of crystalluria—intratubular precipitation of drug crystals causing renal damage—compared to less soluble sulfonamides such as sulfadiazine or the trisulfapyrimidine combinations.

Urinary solubility Crystalluria pH-dependent solubility

Aquaculture Tolerability and Efficacy: Head-to-Head Comparison Demonstrates Sulfisoxazole Superiority Over Sulfamethazine and Sulfadimethoxine in Pacific Salmon Disease Models

In a landmark controlled comparative study in chinook salmon (Oncorhynchus tshawytscha), sulfisoxazole was directly compared with sulfamethazine and sulfadimethoxine across multiple endpoints including diet tolerability, growth effects, mortality, absorption rate, elimination rate, and in vitro bacteriostatic activity against cold water disease (Cytophaga psychrophila) and furunculosis (Aeromonas salmonicida) isolates [1]. Sulfisoxazole demonstrated the best tolerability and caused the lowest mortality (when administered at 5 g per 100 lb fish per day), followed by sulfadimethoxine and sulfamethazine, respectively. Peak blood concentrations were attained within 12 hours for sulfisoxazole and sulfadimethoxine, versus 2–4 days for sulfamethazine. Elimination from blood was most rapid for sulfisoxazole, followed by sulfadimethoxine and sulfamethazine. In vitro, sulfisoxazole was the most active compound against both cold water disease and furunculosis isolates, while sulfamethazine was the least active [1]. These multi-dimensional performance advantages—combining palatability, low toxicity, rapid absorption, rapid elimination, and superior in vitro potency—establish sulfisoxazole as the clearly differentiated sulfonamide for salmonid aquaculture research applications.

Aquaculture Salmonid bacterial infections Cold water disease

Cold Water Disease Bactericidal Synergy: Patented Sulfisozole Sodium–NaCl Combination Achieves Bactericidal Activity Where Other Sulfonamides Remain Only Bacteriostatic

Japanese Patent JP 3002709 (filed 1998, granted 1999) specifically claims a cold water disease (CWD) preventive/therapeutic composition comprising a sulfa agent and sodium chloride, with sulfisozole (3-sulfanylamideisoxazole) or its salt identified as the 'especially preferable' sulfa agent [1]. The patent's background section explicitly states that prior to this invention, no approved aquaculture drug could achieve bactericidal (killing) effects against Flexibacter psychrophilus (the causative agent of CWD in ayu and salmonids) at conventional doses—only bacteriostatic (growth-inhibiting) effects were observed [1]. The addition of NaCl to sulfisozole sodium uniquely converts the antibacterial effect from bacteriostatic to bactericidal, enabling chemical sterilization of rearing water containing the pathogen. This bactericidal conversion via NaCl co-administration has not been demonstrated for other sulfonamides, including sulfamonomethoxine, sulfadimethoxine, and sulfamethazine, making sulfisozole sodium the only compound with a validated, patent-protected bactericidal formulation for CWD waterborne control.

Cold water disease Flavobacterium psychrophilum Bactericidal synergy

Intestinal Transport Selectivity: Sulfisoxazole Does Not Accumulate Across Rat Intestinal Epithelium, Unlike Sulfamethoxazole, Altering Oral Bioavailability Predictions

In a direct comparative study using the rat everted intestinal sac model, sulfamethoxazole (SMZ) accumulated in the serosal solution in accordance with pH partition theory, while sulfisoxazole (SIX) showed no serosal accumulation despite a demonstrable pH difference across the mucosal and serosal compartments [1]. The investigators attributed this differential behavior to sulfisoxazole's lower pKa, which reduces the fraction of unionized drug molecules available for passive diffusion within the acidic mucosal surface microclimate. This transport difference constitutes a fundamental biopharmaceutical distinction: sulfisoxazole absorption is limited at the intestinal mucosal interface under certain pH conditions, potentially resulting in lower and/or more variable oral bioavailability compared to sulfamethoxazole. This differential intestinal transport behavior has implications for oral dosing regimen design in preclinical models and explains why sulfisoxazole may be less suitable for systemic infection indications compared to sulfamethoxazole, while remaining well-suited for urinary tract applications where renal excretion, rather than intestinal absorption, drives therapeutic exposure [1].

Intestinal absorption pH partition Drug transport

Optimal Procurement Application Scenarios for Sulfisozole Sodium Based on Quantitative Differentiation Evidence


Urinary Tract Infection Pharmacodynamic Modeling and Renal Safety Studies

Sulfisozole sodium is the preferred sulfonamide for preclinical UTI models where high urinary drug concentrations, low crystalluria risk, and rapid elimination are critical design parameters. Its pH-dependent solubility profile (350 mg/100 mL at pH 6; acetyl metabolite 110 mg/100 mL) and short half-life (4.6–7.8 hr) enable high urinary drug levels with reduced risk of intrarenal precipitation compared to less soluble sulfonamides such as sulfadiazine [1][2]. The compound's predominant renal excretion (~97% recovered in urine within 48 hr, 52% as unchanged drug) facilitates accurate PK/PD correlation between plasma concentration, urinary concentration, and antibacterial effect [3]. Researchers should prioritize this compound when designing studies that require quantifiable urinary exposure with minimal confounding renal toxicity.

Aquaculture Cold Water Disease Control and Salmonid Health Management Research

For aquaculture researchers investigating cold water disease (Flavobacterium psychrophilum infection) in ayu, salmon, and trout, sulfisozole sodium is the only sulfonamide supported by (a) a granted patent for bactericidal combination therapy with NaCl [1], (b) head-to-head in vivo evidence demonstrating superior tolerability, lowest mortality, fastest absorption, and highest in vitro potency compared to sulfamethazine and sulfadimethoxine in Pacific salmon [2], and (c) independent MIC-based susceptibility confirmation against field isolates of F. psychrophilum from Japanese ayu populations [3]. This compound is indicated for immersion or oral administration studies, prophylactic cold water disease control trials, and regulated withdrawal-period determination in aquaculture species.

Comparative Pharmacokinetic Studies of Short-versus Intermediate-Acting Sulfonamides

Sulfisozole sodium serves as the reference short-acting sulfonamide in comparative PK studies, offering a markedly differentiated half-life (4.6–7.8 hr) versus intermediate-acting agents such as sulfamethoxazole (~10 hr) [1][2]. Its ~93% plasma protein binding versus sulfamethoxazole's ~70% provides a well-defined model system for studying protein-binding effects on drug distribution, clearance, and free-drug pharmacodynamics [3]. The compound's rapid and complete oral absorption with peak plasma concentrations at ~2 hr post-dose enables efficient crossover-study designs. Researchers should procure this compound as the short-acting sulfonamide comparator arm in any PK/PD study requiring within-class kinetic diversity.

Sulfonamide Residue Analytical Method Development and Validation in Food Matrices

Sulfisozole sodium is a critical analytical reference standard for multi-sulfonamide residue methods in fish, meat, and egg matrices. Its inclusion in validated LC methods for simultaneous determination of 7–11 sulfonamide residues in aquaculture products (alongside sulfamerazine, sulfamonomethoxine, sulfadimethoxine, and others) is well-documented [1][2]. The compound's distinct chromatographic retention, unique mass spectrometric transitions, and well-characterized N4-acetyl metabolite make it valuable as both a calibration standard and a method selectivity challenge compound. Laboratories developing or validating sulfonamide residue detection methods for regulatory compliance in food-producing animals should include this compound in their analyte panel.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfisozole sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.